molecular formula C60H73Br3N4NiO12P8+4 B12305661 [4-[3,7-Diphenyl-5-[4-(phosphonatomethyl)phenyl]-1,5,3,7-diazadiphosphocane-3,7-diium-1-yl]phenyl]methyl-dioxido-oxo-lambda5-phosphane;hydron;nickel(2+);trihydrobromide

[4-[3,7-Diphenyl-5-[4-(phosphonatomethyl)phenyl]-1,5,3,7-diazadiphosphocane-3,7-diium-1-yl]phenyl]methyl-dioxido-oxo-lambda5-phosphane;hydron;nickel(2+);trihydrobromide

Cat. No.: B12305661
M. Wt: 1588.4 g/mol
InChI Key: FDCPITJZBPJDQF-UHFFFAOYSA-P
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Description

Bis{P,P’-1,5-diphenyl-3,7-bis[(4-hydrogenphosphonate)phenyl]-1,5,3,7-diazadiphosphocine} nickel(II) bromide (hydrogen bromide adduct) is a complex organophosphorus compound It features a nickel(II) center coordinated by a unique ligand system that includes phosphonate and diazadiphosphocine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis{P,P’-1,5-diphenyl-3,7-bis[(4-hydrogenphosphonate)phenyl]-1,5,3,7-diazadiphosphocine} nickel(II) bromide (hydrogen bromide adduct) typically involves the following steps:

    Ligand Synthesis: The ligand, 1,5-diphenyl-3,7-bis[(4-hydrogenphosphonate)phenyl]-1,5,3,7-diazadiphosphocine, is synthesized through a multi-step process involving the reaction of diphenylphosphine with appropriate precursors to introduce the phosphonate groups.

    Complex Formation: The ligand is then reacted with a nickel(II) salt, such as nickel(II) bromide, under controlled conditions to form the desired complex. The reaction is typically carried out in an inert atmosphere to prevent oxidation.

    Adduct Formation: The final step involves the addition of hydrogen bromide to form the hydrogen bromide adduct of the complex.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Bis{P,P’-1,5-diphenyl-3,7-bis[(4-hydrogenphosphonate)phenyl]-1,5,3,7-diazadiphosphocine} nickel(II) bromide (hydrogen bromide adduct) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form nickel(III) species.

    Reduction: Reduction reactions can convert the nickel(II) center to nickel(I) or nickel(0).

    Substitution: Ligand substitution reactions can occur, where the phosphonate or diazadiphosphocine ligands are replaced by other ligands.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Ligand exchange reactions can be facilitated by using excess ligands or by applying heat.

Major Products

    Oxidation: Nickel(III) complexes.

    Reduction: Nickel(I) or nickel(0) complexes.

    Substitution: New nickel complexes with different ligands.

Scientific Research Applications

Bis{P,P’-1,5-diphenyl-3,7-bis[(4-hydrogenphosphonate)phenyl]-1,5,3,7-diazadiphosphocine} nickel(II) bromide (hydrogen bromide adduct) has several scientific research applications:

    Catalysis: It can be used as a catalyst in various organic transformations, including cross-coupling reactions and hydrogenation.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or magnetic properties.

    Biological Studies: Its potential interactions with biological molecules can be explored for applications in medicinal chemistry.

    Industrial Processes: The compound can be used in industrial processes that require efficient and selective catalysts.

Mechanism of Action

The mechanism by which Bis{P,P’-1,5-diphenyl-3,7-bis[(4-hydrogenphosphonate)phenyl]-1,5,3,7-diazadiphosphocine} nickel(II) bromide (hydrogen bromide adduct) exerts its effects involves coordination chemistry principles. The nickel(II) center can interact with various substrates, facilitating their transformation through processes such as oxidative addition, reductive elimination, and ligand exchange. The phosphonate and diazadiphosphocine ligands play a crucial role in stabilizing the nickel center and modulating its reactivity.

Comparison with Similar Compounds

Similar Compounds

    1,3-Bis(diphenylphosphino)propane: An organophosphorus compound used as a ligand in coordination chemistry.

    1,5-Bis(diphenylphosphino)pentane: Another diphosphine ligand with a longer carbon chain.

    1,2-Bis(diphenylphosphino)ethane nickel(II) complexes: Similar nickel complexes with different ligand structures.

Uniqueness

Bis{P,P’-1,5-diphenyl-3,7-bis[(4-hydrogenphosphonate)phenyl]-1,5,3,7-diazadiphosphocine} nickel(II) bromide (hydrogen bromide adduct) is unique due to its specific ligand framework, which includes both phosphonate and diazadiphosphocine groups. This combination provides distinct electronic and steric properties, making it a versatile and effective compound for various applications.

Properties

Molecular Formula

C60H73Br3N4NiO12P8+4

Molecular Weight

1588.4 g/mol

IUPAC Name

[4-[3,7-diphenyl-5-[4-(phosphonatomethyl)phenyl]-1,5,3,7-diazadiphosphocane-3,7-diium-1-yl]phenyl]methyl-dioxido-oxo-λ5-phosphane;hydron;nickel(2+);trihydrobromide

InChI

InChI=1S/2C30H34N2O6P4.3BrH.Ni/c2*33-41(34,35)19-25-11-15-27(16-12-25)31-21-39(29-7-3-1-4-8-29)22-32(24-40(23-31)30-9-5-2-6-10-30)28-17-13-26(14-18-28)20-42(36,37)38;;;;/h2*1-18H,19-24H2,(H2,33,34,35)(H2,36,37,38);3*1H;/q;;;;;+2/p+2

InChI Key

FDCPITJZBPJDQF-UHFFFAOYSA-P

Canonical SMILES

[H+].[H+].[H+].[H+].[H+].[H+].C1N(C[PH+](CN(C[PH+]1C2=CC=CC=C2)C3=CC=C(C=C3)CP(=O)([O-])[O-])C4=CC=CC=C4)C5=CC=C(C=C5)CP(=O)([O-])[O-].C1N(C[PH+](CN(C[PH+]1C2=CC=CC=C2)C3=CC=C(C=C3)CP(=O)([O-])[O-])C4=CC=CC=C4)C5=CC=C(C=C5)CP(=O)([O-])[O-].[Ni+2].Br.Br.Br

Origin of Product

United States

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